molecular formula C9H8ClFO3 B1455292 Methyl 6-chloro-2-fluoro-3-methoxybenzoate CAS No. 1379296-92-0

Methyl 6-chloro-2-fluoro-3-methoxybenzoate

Cat. No. B1455292
M. Wt: 218.61 g/mol
InChI Key: RIHPUPVXXBOBMN-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-2-fluoro-3-methoxybenzoate” is a chemical compound with the CAS Number: 1379296-92-0 . It has a molecular weight of 218.61 . The IUPAC name for this compound is methyl 6-chloro-2-fluoro-3-methoxybenzoate .


Molecular Structure Analysis

The Inchi Code for “Methyl 6-chloro-2-fluoro-3-methoxybenzoate” is 1S/C9H8ClFO3/c1-13-6-4-3-5 (10)7 (8 (6)11)9 (12)14-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at a temperature of 2-8°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives for Antitumor and Antimicrobial Activities : The synthesis of new compounds, including derivatives of griseofulvin from marine endophytic fungi, has shown moderate antitumor and antimicrobial activities (Xia et al., 2011). These findings suggest the potential use of methyl 6-chloro-2-fluoro-3-methoxybenzoate derivatives in developing novel antimicrobial and anticancer agents.

  • Intermediate in Herbicide Development : Synthesis of specific intermediates for herbicides indicates the role of structurally similar compounds in the agricultural sector. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole as an intermediate for herbicides demonstrates the utility of such chemicals in developing new agricultural chemicals (Zhou Yu, 2002).

  • Organic Synthesis Methodologies : Research on the efficient synthesis of similar compounds, such as 2-Chloro-6-methylbenzoic acid, highlights the importance of these chemical entities in organic synthesis and pharmaceutical manufacturing processes (Daniewski et al., 2002). These methodologies can offer insights into more sustainable and efficient routes for synthesizing complex molecules.

  • Antiviral and Antimycobacterial Agents : The exploration of novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives for antiviral activities, as well as antimycobacterial purines, suggests potential therapeutic applications of related compounds in treating infectious diseases (Xie et al., 2017; Braendvang & Gundersen, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, and P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338).

properties

IUPAC Name

methyl 6-chloro-2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHPUPVXXBOBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-2-fluoro-3-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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